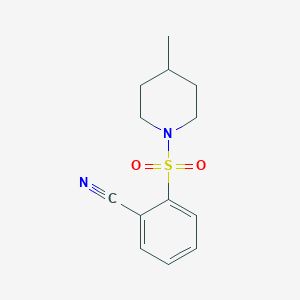
2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile is an organic compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a sulfonyl group, which is further connected to a 4-methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile typically involves the reaction of 4-methylpiperidine with benzonitrile sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-((4-Methylpiperidin-1-yl)sulfonyl)benzonitrile can be compared with other similar compounds such as 4-((2-methylpiperidin-1-yl)sulfonyl)benzonitrile and 2-((4-methylpiperidin-1-yl)sulfonyl)acetic acid These compounds share similar structural features but differ in their specific functional groups and chemical properties
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylbenzonitrile |
InChI |
InChI=1S/C13H16N2O2S/c1-11-6-8-15(9-7-11)18(16,17)13-5-3-2-4-12(13)10-14/h2-5,11H,6-9H2,1H3 |
InChI Key |
VTECFAAEWQKXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















